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Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971

For Researchers, Scientists, and Drug Development Professionals

Orphanin FQ (OFQ), also known as nociceptin, is a 17-amino acid neuropeptide that is the
endogenous ligand for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled
receptor with a distinct pharmacological profile from classical opioid receptors. The N-terminal
undecapeptide fragment, Orphanin FQ(1-11) (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala),
has been a focal point of research due to its own intrinsic biological activity and potential as a
template for the development of novel analgesics and other therapeutics. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of various Orphanin FQ(1-
11) analogs, supported by quantitative data from key in vitro and in vivo experiments.

Comparative Biological Activity of Orphanin FQ(1-
11) Analogs

The following tables summarize the binding affinity (Ki) and functional potency (EC50 or
pPEC50) of selected Orphanin FQ(1-11) analogs at the NOP receptor. These values are
compiled from various studies and presented to facilitate a comparative understanding of their
SAR. It is important to note that experimental conditions can vary between studies, potentially
influencing the absolute values.

Table 1: NOP Receptor Binding Affinity of Orphanin FQ(1-11) and its Analogs
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Sequence/ Cell
e
Compound Modificatio Ki (nM) Radioligand . . Reference
Line/Tissue

n

Orphanin FGGFTGAR )
> 250 [BHIN/OFQ Mouse brain [1]

FQ(1-11) KSA
[Tyr]JOFQ(1-  YGGFTGAR 2]
11) KSA
[Tyri°)OFQ(1- FGGFTGAR 2]
11) KSY
[lodoTyri®lOF FGGFTGAR 2]
Q(1-11) KS(I-Y)
[Tyr1]OFQ(1- FGGFTGAR 2]
11) KSAY
[(125)1]

FGGFTGAR _
[Tyri°]OFQ(1- 0.234 (Kd) Itself Mouse brain
11) KS(125]-Y)

Note: A lower Ki value indicates higher binding affinity. Data for some analogs were not

available in the format of Ki values but their activity is described qualitatively in the cited

literature.

Table 2: In Vitro Functional Activity of Orphanin FQ(1-11) Analogs
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Compound Assay Parameter Value Cell Line Reference

(TyrOIN/OFQ(  CAMP Full agonist, NOP- |
less potent expressing

1-11) accumulation
than N/OFQ HEK?293 cells

PWT1- Calcium

o pEC50 8.02 CHO-hNOP
N/OFQ Mobilization
PWT2- Calcium

. pEC50 - CHO-hNOP
N/OFQ Mobilization
PWT3- Calcium

I pPEC50 - CHO-hNOP
N/OFQ Mobilization

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates
greater potency.

Key Structure-Activity Relationship Insights

e N-Terminal Modifications: Substitution of the N-terminal Phenylalanine (Phet) with Tyrosine
([Tyrf]OFQ(1-11)) retains antinociceptive activity, suggesting some flexibility at this position.

e C-Terminal Modifications:

o Substitution at position 10 with Tyrosine ([Tyr:°)OFQ(1-11)) and further iodination
([lodoTyr9)OFQ(1-11)) also result in analogs with antinociceptive properties, with the
tyrosine analogs showing longer durations of action. The iodinated analog has been
instrumental as a radioligand for identifying a high-affinity binding site.

o In contrast, substitution at position 11 with Tyrosine ([Tyr**]OFQ(1-11)) leads to a highly
epileptogenic compound, highlighting the critical role of the C-terminal residue in
determining the pharmacological profile.

o Truncation: Orphanin FQ(1-11) itself is a pharmacologically active fragment of the full-length
Orphanin FQ peptide, though it exhibits poor affinity for the canonical NOP receptor in some
binding assays. This suggests the existence of a distinct binding site or receptor subtype for
which this fragment has higher affinity.
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Experimental Protocols
Radioligand Binding Assay for NOP Receptor

This protocol is a generalized procedure based on methodologies described in the literature.
Objective: To determine the binding affinity (Ki) of test compounds for the NOP receptor.
Materials:

o Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.
e Radioligand, e.g., [FH]N/OFQ.

e Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e Non-specific binding control (e.g., 1 UM unlabeled N/OFQ).

o Test compounds at various concentrations.

» Glass fiber filters.

 Scintillation cocktail and counter.

Procedure:

o Prepare cell membrane homogenates.

* In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying
concentrations of the test compound or the non-specific binding control.

« Initiate the binding reaction by adding the cell membrane preparation to each well.

¢ Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60
minutes) to reach equilibrium.

o Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

e Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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e Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

o Calculate specific binding by subtracting non-specific binding from total binding.

o Determine the IC50 value (the concentration of test compound that inhibits 50% of specific
binding) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

[*>S]GTPYS Functional Assay

This assay measures the functional activity of compounds by quantifying their ability to
stimulate the binding of [3*S]GTPyS to G proteins upon receptor activation.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the
NOP receptor.

Materials:

Cell membranes from cells expressing the NOP receptor.
e [3S]GTPyS.

e GTPyS binding buffer (e.g., 50 mM Tris-HCI, 200 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH
7.4).

o GDP (Guanosine diphosphate).

e Test compounds at various concentrations.

« Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:

e Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
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e In a 96-well plate, add the GTPyS binding buffer, [3*S]GTPyS, and varying concentrations of
the test compound.

» Add the pre-incubated cell membranes to initiate the reaction.
¢ Incubate the plate at 30°C for 60 minutes.

e If using SPA beads, add them to the wells and incubate further to allow for proximity-based
signal generation.

« If using a filtration method, terminate the reaction by rapid filtration through glass fiber filters.

o Quantify the amount of bound [3>*S]GTPYS using a suitable counter (e.g., TopCount for SPA,
scintillation counter for filtration).

» Plot the concentration-response curve and determine the EC50 (concentration of agonist
that produces 50% of the maximal response) and Emax (maximal effect) using non-linear
regression.

Tail-Flick Test for Antinociceptive Activity

This in vivo assay assesses the analgesic properties of a compound by measuring the latency
of a mouse or rat to withdraw its tail from a thermal stimulus.

Objective: To evaluate the antinociceptive effects of Orphanin FQ(1-11) analogs.
Animals:

o Male Swiss albino mice (20-25 g) or Sprague-Dawley rats.

Apparatus:

 Tail-flick analgesiometer with a radiant heat source.

Procedure:

o Habituate the animals to the testing environment and apparatus.
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o Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and
applying the heat stimulus. The time taken for the animal to flick its tail is recorded. A cut-off
time (e.g., 10-15 seconds) is set to prevent tissue damage.

o Administer the test compound (e.g., via intracerebroventricular or intrathecal injection) or
vehicle control.

o Measure the tail-flick latency at various time points after compound administration (e.g., 15,
30, 60, 90, 120 minutes).

e The antinociceptive effect is typically expressed as the Maximum Possible Effect (%0MPE),
calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline
latency)] x 100.

o Compare the %MPE of the test compound groups with the vehicle control group to
determine statistical significance.

Signaling Pathways and Experimental Workflows

/ Nodes OFQ_Analog [label="Orphanin FQ(1-11) Analog", fillcolor="#FBBC05",
fontcolor="#202124"]; NOP_Receptor [label="NOP Receptor", shape=cds, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; G_Protein [label="Gai/0", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; CAMP [label="1 cAMP", shape=plaintext, fontcolor="#202124"]; PLC
[label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="1 IPs /
DAG", shape=plaintext, fontcolor="#202124"]; Ca_Release [label="1 Intracellular Caz*",
shape=plaintext, fontcolor="#202124"]; K_Channel [label="GIRK Channels",
fillcolor="#34A853", fontcolor="#FFFFFF"]; K_Efflux [label="1 K+ Efflux\n(Hyperpolarization)",
shape=plaintext, fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular
Response\n(e.g., | Neuronal Excitability)", shape=box, style=rounded, fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Edges OFQ_Analog -> NOP_Receptor [label="Binds to"]; NOP_Receptor -> G_Protein
[label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP; G_Protein
-> PLC [label="Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca_Release; G_Protein ->
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K_Channel [label="Activates"]; K_Channel -> K_Efflux; G_Protein -> MAPK [label="Activates'];
{cAMP, Ca_Release, K_Efflux, MAPK} -> Cellular_Response [style=dashed]; } END_OF_DOT
Caption: NOP Receptor Signaling Pathway.

/ Nodes Synthesis [label="Peptide Synthesis\n& Purification", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(e.g., Mass
Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Assay [label="In Vitro
Screening:\nReceptor Binding Assay", fillcolor="#FBBCO05", fontcolor="#202124"];
Functional_Assay [label="In Vitro Screening:\nFunctional Assay (e.g., GTPyYS)",
fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="Structure-
Activity\nRelationship Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lead_Selection [label="Lead Compound\nSelection”, shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Testing\n(e.g., Tail-Flick Test)",
fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pharmacokinetics
[label="Pharmacokinetic\nStudies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Dev
[label="Preclinical Development", shape=box, style=rounded, fillcolor="#202124",
fontcolor="#FFFFFF"];

I/l Edges Synthesis -> Characterization; Characterization -> Binding_Assay; Binding_Assay ->
Functional_Assay; Functional_Assay -> SAR_Analysis; SAR_Analysis -> Lead_Selection;
SAR_Analysis -> Synthesis [style=dashed, label="Iterative Design"]; Lead_Selection ->
In_Vivo_Testing; In_Vivo_Testing -> Pharmacokinetics; Pharmacokinetics -> Preclinical_Dev; }
END_OF_DOT Caption: Experimental Workflow for OFQ(1-11) Analog Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-Activity Relationship of Orphanin FQ(1-11)
Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171971#structure-activity-relationship-of-orphanin-fg-
1-11-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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